molecular formula C16H10F3NO5 B2805519 (2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid CAS No. 866154-72-5

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid

Cat. No.: B2805519
CAS No.: 866154-72-5
M. Wt: 353.253
InChI Key: IRUSGBYUQMLOHR-QPJJXVBHSA-N
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Description

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group at the ortho position.

    Etherification: The nitrated product is then subjected to etherification with 3-bromophenol to form the phenoxy linkage.

    Aldol Condensation: The resulting compound undergoes aldol condensation with acrolein to form the prop-2-enoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Reduction: Formation of (E)-3-[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Formation of esters such as methyl or ethyl (E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoate.

Scientific Research Applications

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[3-[2-nitro-4-(methyl)phenoxy]phenyl]prop-2-enoic acid
  • (E)-3-[3-[2-nitro-4-(chloro)phenoxy]phenyl]prop-2-enoic acid
  • (E)-3-[3-[2-nitro-4-(fluoro)phenoxy]phenyl]prop-2-enoic acid

Uniqueness

(2E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO5/c17-16(18,19)11-5-6-14(13(9-11)20(23)24)25-12-3-1-2-10(8-12)4-7-15(21)22/h1-9H,(H,21,22)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUSGBYUQMLOHR-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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